Spectroscopic Profiling and Structural Validation of N-methylbenzo[d]thiazole-2-sulfonamide
Spectroscopic Profiling and Structural Validation of N-methylbenzo[d]thiazole-2-sulfonamide
Executive Summary & Pharmacological Context
Benzothiazole-2-sulfonamides represent a highly privileged class of pharmacophores in modern drug discovery. They are widely recognized for their potent biological activities, most notably as inhibitors of carbonic anhydrase (CA) and as antimicrobial agents targeting dihydropteroate synthase[1]. The structural validation of these compounds is a critical quality control step in pharmaceutical development.
This technical whitepaper provides an in-depth guide to the spectroscopic characterization of N-methylbenzo[d]thiazole-2-sulfonamide (N-Me-BTA). As a Senior Application Scientist, I have structured this guide to move beyond mere data listing; we will explore the causality behind the spectroscopic phenomena—explaining why specific chemical shifts, vibrational modes, and fragmentation patterns occur based on the molecule's unique electronic environment.
Analytical Strategy & Workflow
To ensure absolute structural confidence, an orthogonal analytical approach is required. Nuclear Magnetic Resonance (NMR) provides atomic-level connectivity and spatial arrangement; Fourier-Transform Infrared Spectroscopy (FTIR) confirms the presence of critical functional groups (specifically the sulfonamide); and Liquid Chromatography-Mass Spectrometry (LC-MS) validates the molecular weight and structural stability through fragmentation[2].
Workflow for the synthesis and multi-modal spectroscopic validation of N-Me-BTA.
Spectroscopic Data Interpretation & Causality
Nuclear Magnetic Resonance (NMR)
1H NMR Causality: In a polar aprotic solvent like DMSO-d6, the N-H proton of the sulfonamide group engages in hydrogen bonding with the solvent, causing it to appear as a broad downfield signal (~8.50 ppm). Because the exchange rate in anhydrous DMSO is relatively slow, the adjacent N-methyl group (~2.65 ppm) splits into a doublet due to scalar coupling (
13C NMR Causality: The most diagnostic carbon in this molecule is C2 of the benzothiazole ring. It is flanked by a nitrogen atom, a sulfur atom, and directly attached to the highly electron-withdrawing sulfonyl group (
Infrared Spectroscopy (FTIR)
Vibrational Causality: The sulfonamide functionality is best identified by its two intense S=O stretching bands: the asymmetric stretch (~1340 cm⁻¹) and the symmetric stretch (~1160 cm⁻¹). The electron-withdrawing nature of the heteroaromatic benzothiazole ring pulls electron density away from the sulfur atom, slightly increasing the force constant of the S=O double bonds compared to simple aliphatic sulfonamides. Additionally, a sharp N-H stretch is observed around 3280 cm⁻¹, which is heavily influenced by intermolecular hydrogen bonding in the solid state.
Mass Spectrometry (ESI-MS)
Ionization & Fragmentation Causality: Under positive Electrospray Ionization (ESI+), the basic nitrogen of the benzothiazole ring is readily protonated, yielding a strong molecular ion
Quantitative Data Summaries
Table 1: 1H and 13C NMR Assignments (DMSO-d6)
| Nucleus | Chemical Shift (ppm) | Multiplicity & Coupling ( | Integration | Assignment |
| 1H | 8.50 | Broad quartet ( | 1H | -SO₂-NH -CH₃ |
| 1H | 8.23 | Doublet ( | 1H | Benzothiazole H-4 |
| 1H | 8.14 | Doublet ( | 1H | Benzothiazole H-7 |
| 1H | 7.65 | Triplet / ddd ( | 1H | Benzothiazole H-6 |
| 1H | 7.58 | Triplet / ddd ( | 1H | Benzothiazole H-5 |
| 1H | 2.65 | Doublet ( | 3H | -NH-CH ₃ |
| 13C | 169.7 | Singlet | C | Benzothiazole C-2 |
| 13C | 152.8 | Singlet | C | Benzothiazole C-3a |
| 13C | 136.4 | Singlet | C | Benzothiazole C-7a |
| 13C | 127.6 - 122.2 | Singlets | 4C | Benzothiazole Aromatic CH |
| 13C | 29.5 | Singlet | C | -NH-C H₃ |
Table 2: Key FTIR Vibrational Modes
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Correlation |
| 3280 | Medium, Sharp | Secondary sulfonamide NH stretch | |
| 3060 | Weak | Aromatic C-H stretch | |
| 2930 | Weak | Aliphatic N-methyl C-H stretch | |
| 1550, 1470 | Medium | Benzothiazole ring skeletal vibrations | |
| 1340 | Strong | Sulfonamide asymmetric stretch | |
| 1160 | Strong | Sulfonamide symmetric stretch |
Table 3: ESI-MS Fragmentation Profile
| m/z Value | Ion Type | Relative Abundance | Fragment Identity |
| 229.0 | 100% (Base Peak) | Intact protonated molecule | |
| 198.0 | ~30% | Loss of methylamine | |
| 165.0 | ~45% | Neutral loss of sulfur dioxide | |
| 134.0 | ~60% | Cleavage of entire sulfonamide group |
Standardized Experimental Protocols
To ensure reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to.
Protocol A: NMR Acquisition & D₂O Exchange Validation
Objective: To definitively assign the exchangeable sulfonamide proton and confirm the N-methyl scalar coupling.
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Sample Preparation: Dissolve 15 mg of highly purified N-Me-BTA in 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard).
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Standard Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire a standard 1D 1H NMR spectrum (minimum 16 scans, 400 MHz or higher) and a 13C NMR spectrum (minimum 512 scans, 100 MHz).
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Self-Validation (D₂O Shake): To validate the NH peak, add 2 drops of Deuterium Oxide (D₂O) directly into the NMR tube. Shake vigorously for 30 seconds.
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Re-acquisition: Re-run the 1H NMR spectrum.
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Data Processing: Observe the disappearance of the broad signal at ~8.50 ppm (NH). Crucially, observe the doublet at ~2.65 ppm (N-CH₃) collapse into a sharp singlet, proving that the splitting was caused by the adjacent exchangeable proton.
Protocol B: ATR-FTIR Analysis
Objective: To obtain a high-resolution vibrational fingerprint without matrix interference.
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Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol. Run a background scan (32 scans, 4 cm⁻¹ resolution) on the empty, dry crystal to self-validate instrument baseline.
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Sample Application: Place 2-3 mg of solid crystalline N-Me-BTA directly onto the ATR crystal.
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Compression: Lower the anvil to apply uniform pressure to the sample, ensuring intimate contact with the diamond surface.
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Acquisition: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.
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Data Processing: Apply ATR correction algorithms if necessary to adjust relative band intensities, and pick peaks with a threshold of >5% transmittance drop.
Protocol C: LC-MS Profiling
Objective: To confirm molecular mass and structural integrity via fragmentation.
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System Preparation: Purge the LC-MS system (ESI source) with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a blank injection to validate the absence of carryover.
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Sample Preparation: Prepare a 10 µg/mL solution of N-Me-BTA in 50:50 Water:Acetonitrile.
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Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Use a linear gradient from 5% B to 95% B over 5 minutes.
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Mass Spectrometry: Operate the mass spectrometer in positive ESI mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.
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Tandem MS (MS/MS): Isolate the m/z 229.0 precursor ion and apply a collision energy ramp (15–35 eV) using Argon as the collision gas to generate the fragmentation profile.
References
- "Palacký University in Olomouc Faculty of Science Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field - Theses", theses.cz,
- "Optimization of Ethoxzolamide Analogs with Improved Pharmacokinetic Properties for In Vivo Efficacy against Neisseria gonorrhoeae - PMC", nih.gov,
- "Hydroxylamine as an oxygen nucleophile: substitution of sulfonamide by a hydroxyl group in benzothiazole-2-sulfonamides - ResearchGate", researchg
